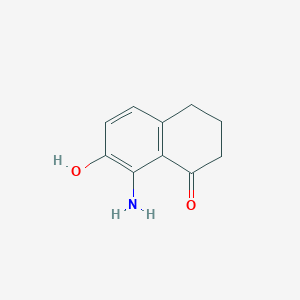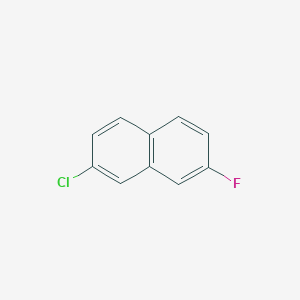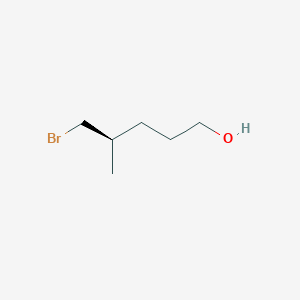
6-Nitro-3H-indazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-3H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles with a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. The nitro group at the 6-position and the keto group at the 3-position of the indazole ring confer unique chemical properties to this compound, making it an interesting compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3H-indazol-3-one typically involves the nitration of 3H-indazol-3-one. One common method is the reaction of 3H-indazol-3-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Another synthetic route involves the cyclization of 2-nitrobenzaldehyde with hydrazine hydrate, followed by oxidation to form this compound. This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to achieve high yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts is often employed to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
6-Nitro-3H-indazol-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Amino-3H-indazol-3-one.
Substitution: Various substituted indazole derivatives.
Oxidation: Carboxylic acids and other oxidized derivatives.
科学的研究の応用
6-Nitro-3H-indazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various indazole derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor. Indazole derivatives have been shown to inhibit enzymes such as phosphodiesterases and kinases, making them valuable tools for studying cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications. Indazole derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial activities, making them promising candidates for drug development.
Industry: Used in the development of agrochemicals and dyes. The unique chemical properties of this compound make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-Nitro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the indazole ring can bind to enzyme active sites, inhibiting their activity. For example, indazole derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
類似化合物との比較
6-Nitro-3H-indazol-3-one can be compared with other similar compounds, such as:
3H-Indazol-3-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Amino-3H-indazol-3-one: The amino group at the 6-position confers different chemical properties and potential biological activities compared to the nitro group.
6-Chloro-3H-indazol-3-one:
特性
CAS番号 |
61976-44-1 |
|---|---|
分子式 |
C7H3N3O3 |
分子量 |
177.12 g/mol |
IUPAC名 |
6-nitroindazol-3-one |
InChI |
InChI=1S/C7H3N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H |
InChIキー |
RBLUNHLISNCJEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B11910013.png)

![5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B11910023.png)











